molecular formula C18H26N2O2S B3004820 2-Benzylsulfanyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide CAS No. 2415520-66-8

2-Benzylsulfanyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide

Cat. No.: B3004820
CAS No.: 2415520-66-8
M. Wt: 334.48
InChI Key: OAVHINDCDVBIPT-UHFFFAOYSA-N
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Description

2-Benzylsulfanyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzylsulfanyl group attached to an acetamide moiety, which is further connected to a pyrrolidinyl and oxanyl group. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and other scientific disciplines.

Preparation Methods

The synthesis of 2-Benzylsulfanyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Pyrrolidinyl Intermediate: The synthesis begins with the preparation of the pyrrolidinyl intermediate through a series of reactions involving pyrrolidine and suitable reagents.

    Introduction of the Oxanyl Group: The oxanyl group is introduced via a nucleophilic substitution reaction, where the pyrrolidinyl intermediate reacts with an oxanyl-containing reagent.

    Attachment of the Benzylsulfanyl Group: The benzylsulfanyl group is attached through a thiol-ene reaction, where a benzyl thiol reacts with an alkene-containing intermediate.

    Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety through an amidation reaction, where the intermediate reacts with acetic anhydride or a similar reagent.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

2-Benzylsulfanyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the acetamide moiety into corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

2-Benzylsulfanyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used in biological assays to study its effects on cellular processes and pathways.

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for organic chemists.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-Benzylsulfanyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfanyl group may play a crucial role in binding to the active site of enzymes, while the pyrrolidinyl and oxanyl groups contribute to the overall stability and specificity of the interaction. The compound may modulate the activity of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

2-Benzylsulfanyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide can be compared with other similar compounds, such as:

    This compound Derivatives: These derivatives may have slight modifications in their structure, leading to different biological activities and properties.

    Pyrrolidine-Based Compounds: Compounds containing the pyrrolidine ring, such as pyrrolidine-2,5-diones, which have been studied for their biological activities.

    Oxanyl-Containing Compounds: Compounds with the oxanyl group, which may exhibit similar chemical reactivity and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties that can be exploited for various applications.

Properties

IUPAC Name

2-benzylsulfanyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2S/c21-18(14-23-13-15-4-2-1-3-5-15)19-16-6-9-20(12-16)17-7-10-22-11-8-17/h1-5,16-17H,6-14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVHINDCDVBIPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CSCC2=CC=CC=C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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